1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine backbone and a phenylcarbamothioyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves several steps, typically starting with the preparation of the bipiperidine core. One common method involves the use of palladium-catalyzed reactions, where 1,4-butanediol acts as both the solvent and reductant . The phenylcarbamothioyl group is then introduced through a series of reactions involving thiourea derivatives . Industrial production methods often utilize similar synthetic routes but are optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with specific molecular targets, offering potential therapeutic benefits for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The phenylcarbamothioyl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can be compared with other similar compounds such as:
1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide: This compound shares a similar phenylcarbamothioyl group but has a different core structure.
4,4’-Bipiperidyl: While it has a similar bipiperidine backbone, it lacks the phenylcarbamothioyl group, resulting in different chemical properties.
The uniqueness of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE lies in its combination of the bipiperidine backbone and the phenylcarbamothioyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H26N4OS |
---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1-(phenylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N4OS/c19-16(23)18(22-11-5-2-6-12-22)9-13-21(14-10-18)17(24)20-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H2,19,23)(H,20,24) |
InChI-Schlüssel |
NPDXCFQPPNEZMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.